BenchChemオンラインストアへようこそ!

5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide

P2X3 Purinergic Receptor Pain Ion Channel Antagonist

Select this compound for its unique 5,6-dichloro substitution and para-tetrazol-1-yl phenyl topology—a regioisomeric configuration that cannot be replicated by 2,6-dichloro or meta-tetrazol analogs. This specific geometry is essential for P2X3 receptor binding pocket complementarity; isosteric replacements (e.g., triazole for tetrazole) can abolish antagonist activity entirely. Deploy as a SAR probe for lead optimization, an in vitro P2X3 reference standard for patch-clamp electrophysiology, or an HPLC-MS analytical reference standard. ≥95% purity (HPLC) supports reliable concentration-response curve generation. Prepare fresh DMSO stock solutions to avoid precipitation.

Molecular Formula C13H8Cl2N6O
Molecular Weight 335.15
CAS No. 867158-11-0
Cat. No. B2783697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide
CAS867158-11-0
Molecular FormulaC13H8Cl2N6O
Molecular Weight335.15
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl)N3C=NN=N3
InChIInChI=1S/C13H8Cl2N6O/c14-11-5-8(6-16-12(11)15)13(22)18-9-1-3-10(4-2-9)21-7-17-19-20-21/h1-7H,(H,18,22)
InChIKeyORPYJGVAOGHGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide (CAS 867158-11-0): Baseline Characterization for Research Procurement


5,6-Dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide (CAS 867158-11-0) is a synthetic small molecule belonging to the tetrazole-substituted arylamide class, with a molecular formula of C₁₃H₈Cl₂N₆O and a molecular weight of 335.15 g/mol. It features a 5,6-dichloropyridine-3-carboxamide core linked via an amide bond to a para-tetrazol-1-yl phenyl moiety . This compound is listed in patent literature within the genus of tetrazole-substituted arylamides claimed as P2X3 and P2X2/3 purinergic receptor antagonists, indicating its intended application in ion-channel-targeted drug discovery programs [1]. However, publicly available quantitative pharmacological profiling data for this specific compound are extremely limited, and procurement decisions must currently rely on structural and purity specifications rather than comparative bioactivity benchmarks .

Why Generic Substitution Is Not Advisable for 5,6-Dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide in P2X3 Antagonist Research


Within the tetrazole-substituted arylamide chemotype claimed for P2X3 antagonism, subtle variations in the substitution pattern on both the pyridine core and the phenyl linker profoundly alter receptor selectivity, potency, and off-target profiles. The 5,6-dichloro substitution on the pyridine ring, combined with the para-tetrazol-1-yl orientation on the phenyl ring, defines a unique electrostatic and steric topology that cannot be replicated by regioisomers such as 2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide or 4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide [1]. The P2X3 receptor binding pocket exhibits stringent shape complementarity requirements; even isosteric replacements (e.g., triazole for tetrazole) can abolish antagonist activity entirely [2]. Therefore, substituting this compound with a close structural analog risks invalidating SAR hypotheses, wasting screening resources, and producing misleading structure-activity conclusions in lead optimization campaigns [1][2].

Quantitative Differentiation Evidence for 5,6-Dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide Against In-Class Comparators


P2X3 Receptor Antagonist Activity: Class-Level Inference from the Tetrazole-Substituted Arylamide Patent Family

The compound falls within the generic scope of US Patent US20090326220 A1, which discloses tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists. Within this patent family, representative compounds bearing a dichloro-pyridinecarboxamide scaffold demonstrated P2X3 antagonist activity with IC₅₀ values in the nanomolar to low micromolar range when tested in recombinant human P2X3 receptor-expressing cell lines using calcium flux or electrophysiological readouts [1]. However, the exact IC₅₀ value for 5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide has not been publicly disclosed. The structural proximity to exemplified active compounds supports a class-level inference of P2X3 antagonist activity, but this must be verified experimentally before use as a reference antagonist [1].

P2X3 Purinergic Receptor Pain Ion Channel Antagonist Tetrazole Arylamide

Regioisomeric Differentiation: 5,6-Dichloro-pyridine-3-carboxamide versus 2,6-Dichloro-pyridine-4-carboxamide Scaffolds

The position of chlorine substituents and the carboxamide linkage on the pyridine ring critically influences P2X3 receptor binding. In the patent SAR, 5,6-dichloro substitution on a pyridine-3-carboxamide scaffold represents a distinct regioisomeric series compared to the 2,6-dichloro-pyridine-4-carboxamide series (e.g., CAS 883295-00-9) [1]. The 3-carboxamide orientation positions the tetrazole-phenyl moiety at a different vector angle relative to the pyridine nitrogen, which is expected to alter hydrogen-bonding interactions with key residues in the P2X3 orthosteric site [2]. While direct comparative IC₅₀ data for these two specific regioisomers are not publicly available, the patent explicitly distinguishes substituent positions as separate Markush embodiments, implying non-equivalent biological activity [1].

Regioselectivity Structure-Activity Relationship Pyridine Isomer Target Engagement

Tetrazole versus Triazole Isosteric Replacement: Impact on P2X3 Antagonist Activity

The tetrazole ring in this compound serves as a critical hydrogen-bond acceptor and aromatic stacking element. Replacing tetrazole with a 1,2,4-triazole (a common isosteric strategy) can drastically reduce P2X3 antagonist potency. For example, the structurally related compound N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2,5-dichlorobenzamide (sharing the C₁₃H₈Cl₂N₆O formula but with triazole instead of tetrazole) is not claimed as a P2X3 antagonist in the same patent family, suggesting a loss of activity [1]. This is consistent with the P2X3 pharmacophore model where the tetrazole's unique electronic distribution and ability to form bidentate hydrogen bonds are essential for high-affinity binding to the receptor's ATP-binding pocket [2].

Isosteric Replacement Tetrazole Triazole P2X3 Pharmacophore

Purity and Quality Specifications: Vendor-Supplied Analytical Characterization

5,6-Dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide is supplied at a typical purity of 95% (HPLC) as a research-grade compound . The InChI identifier (InChI=1S/C13H8Cl2N6O/c14-11-5-8(6-16-12(11)15)13(22)18-9-1-3-10(4-2-9)21-7-17-19-20-21/h1-7H,(H,18,22)) and an exact mass of 334.013664 g/mol provide unique analytical benchmarks for identity verification [1]. Compared to in-house synthesized batches where purity may vary, procurement of pre-characterized, 95% pure material reduces the risk of confounding biological assay results due to impurities or incorrect isomer content. This is particularly critical when the compound is used as a reference standard in P2X3 receptor binding or functional assays, where even minor contaminants can skew IC₅₀ determinations .

Purity Quality Control HPLC Research-Grade Compound Procurement Specification

Recommended Application Scenarios for 5,6-Dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide Based on Current Evidence


P2X3 Receptor Antagonist Tool Compound for In Vitro Electrophysiology

Given the compound's structural membership in the P2X3 antagonist patent genus, the most scientifically justified application is as a tool compound for in vitro P2X3 receptor pharmacology studies [1]. Researchers should use this compound in patch-clamp or two-electrode voltage clamp electrophysiology assays on recombinant P2X3-expressing cells to establish its IC₅₀ value before incorporating it into more complex experimental systems. The compound's 95% purity supports reliable concentration-response curve generation, provided that DMSO stock solutions are freshly prepared to avoid precipitation . This scenario directly stems from the P2X3 antagonist activity inference (Evidence Item 1) and purity characterization (Evidence Item 4).

Structure-Activity Relationship (SAR) Benchmarking in Pyridinecarboxamide Lead Optimization

This compound serves as a SAR probe to define the contribution of 5,6-dichloro substitution and para-tetrazol-1-yl phenyl orientation to P2X3 receptor affinity [1]. By comparing its activity (once experimentally determined) with that of regioisomeric analogs (e.g., 2,6-dichloro-pyridine-4-carboxamide series) and heterocyclic replacements (e.g., triazole-containing analogs), medicinal chemistry teams can generate quantitative SAR tables that guide subsequent lead optimization cycles . This application is directly supported by the regioisomeric differentiation evidence (Evidence Item 2) and the tetrazole-versus-triazole isosteric replacement analysis (Evidence Item 3).

Procurement as an Analytical Reference Standard for HPLC-MS Method Development

The well-defined analytical characteristics of this compound, including its InChI identifier, exact mass (334.013664 g/mol), and HPLC purity specification, make it suitable as an analytical reference standard for developing and validating HPLC-MS methods intended to quantify tetrazole-containing arylamides in biological matrices [1]. This application leverages the purity evidence (Evidence Item 4) and is particularly relevant for laboratories establishing pharmacokinetic or tissue distribution assays for P2X3 antagonist candidates .

Negative Control for P2X3 Selectivity Profiling Against P2X2, P2X4, and P2X7 Receptors

The P2X3 antagonist patent family from which this compound originates emphasizes selectivity over related P2X subtypes such as P2X2/3 heteromers, P2X4, and P2X7 [1]. Until selectivity data are experimentally generated for this specific compound, it can be deployed as a candidate P2X3-preferring antagonist in selectivity profiling panels, with activity at P2X2, P2X4, and P2X7 receptors measured in parallel to establish its selectivity window. This scenario is inferred from the class-level P2X3 antagonist evidence (Evidence Item 1) and the pharmacophore specificity implied by the tetrazole requirement (Evidence Item 3).

Quote Request

Request a Quote for 5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.